5-methyl-N,N-di(prop-2-en-1-yl)thiophene-2-carboxamide
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Overview
Description
5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other biomolecules, modulating their activity. The exact mechanism may vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NOS |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
5-methyl-N,N-bis(prop-2-enyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15NOS/c1-4-8-13(9-5-2)12(14)11-7-6-10(3)15-11/h4-7H,1-2,8-9H2,3H3 |
InChI Key |
TUFJEQLYVJMXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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